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difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic building block with potential

applications in medicinal chemistry and materials science. The presence of fluorine atoms can

significantly alter the physicochemical properties of molecules, such as metabolic stability,

lipophilicity, and binding affinity, making this compound a valuable synthon for drug discovery.

This technical guide provides a detailed overview of a proposed synthetic route for (2-Amino-
4,5-difluorophenyl)methanol and outlines its key characterization parameters.

Synthesis
The most direct and effective method for the synthesis of (2-Amino-4,5-
difluorophenyl)methanol is the reduction of its corresponding carboxylic acid, 2-Amino-4,5-

difluorobenzoic acid. Due to the stability of the carboxylic acid functional group, a strong

reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.

[1][2][3] Milder reagents like Sodium Borohydride (NaBH₄) are generally ineffective for the

direct reduction of carboxylic acids.[4][5]
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Caption: Proposed experimental workflow for the synthesis of (2-Amino-4,5-
difluorophenyl)methanol.

Experimental Protocol: Reduction of 2-Amino-4,5-
difluorobenzoic Acid
This protocol is a general procedure adapted for the LiAlH₄ reduction of aminobenzoic acids.[3]

[6]

Materials:

2-Amino-4,5-difluorobenzoic acid

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Sodium Sulfate (Na₂SO₄), anhydrous

Ethyl Acetate (EtOAc)

Silica Gel (for chromatography)

Deionized Water

Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum

Hydride (2.0 eq.) in anhydrous THF under a nitrogen atmosphere.

Addition of Starting Material: A solution of 2-Amino-4,5-difluorobenzoic acid (1.0 eq.) in

anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The

addition should be slow to control the initial exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Work-up/Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by

the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and

finally more water (Fieser work-up). Alternatively, a saturated aqueous solution of Rochelle's

salt can be added and the mixture stirred vigorously until two clear layers form.

Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is

washed thoroughly with THF and Ethyl Acetate. The combined organic filtrates are then

transferred to a separatory funnel, washed with brine, dried over anhydrous sodium sulfate,

and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product. The

residue is then purified by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of Ethyl Acetate in Hexane) to afford pure (2-Amino-4,5-
difluorophenyl)methanol.

Characterization Data
The identity and purity of the synthesized (2-Amino-4,5-difluorophenyl)methanol can be

confirmed using various analytical techniques. The following tables summarize key physical

properties and expected spectroscopic data.

Physical and Chemical Properties
Property Value Reference

Molecular Formula C₇H₇F₂NO [7]

Molar Mass 159.14 g/mol Calculated

Monoisotopic Mass 159.04958 Da [7]

Appearance
Off-white to light brown solid

(Predicted)
-

XlogP (predicted) 1.1 [7]
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Spectroscopic Data (Predicted)
The following data are predicted based on the chemical structure and typical values for similar

compounds.

Table 2.2.1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H ~ 6.9 - 7.2 dd
J(H-F) ≈ 8-10,

J(H-F) ≈ 8-10
Aromatic CH

¹H ~ 6.6 - 6.8 dd
J(H-F) ≈ 8-10,

J(H-F) ≈ 8-10
Aromatic CH

¹H ~ 4.6 s - -CH₂OH

¹H
~ 4.0 - 5.0

(broad)
s - -NH₂

¹H
~ 2.0 - 3.0

(broad)
s - -OH

¹³C ~ 145 - 155 (dd) dd
¹J(C-F) ≈ 240-

250
C-F

¹³C ~ 140 - 150 (dd) dd
¹J(C-F) ≈ 240-

250
C-F

¹³C ~ 130 - 135 (dd) dd ²J(C-F) ≈ 10-15 C-NH₂

¹³C ~ 115 - 120 (dd) dd
²J(C-F) ≈ 15-20,

³J(C-F) ≈ 3-5
C-CH₂OH

¹³C ~ 110 - 115 (dd) dd
²J(C-F) ≈ 15-20,

³J(C-F) ≈ 3-5
Aromatic CH

¹³C ~ 105 - 110 (dd) dd ²J(C-F) ≈ 15-20 Aromatic CH

¹³C ~ 60 - 65 s - -CH₂OH
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Table 2.2.2: Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹) Vibration Type Functional Group

3500 - 3300 O-H stretch (broad) Alcohol (-OH)

3450 - 3250 N-H stretch (two bands) Primary Amine (-NH₂)

3100 - 3000 C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Aliphatic C-H (-CH₂-)

1620 - 1580 N-H bend Primary Amine (-NH₂)

1520 - 1480 C=C stretch Aromatic Ring

1300 - 1100 C-F stretch (strong) Aryl-Fluoride

1050 - 1000 C-O stretch Primary Alcohol (-CH₂OH)

Table 2.2.3: Predicted Mass Spectrometry Data (ESI+)

Adduct Predicted m/z

[M+H]⁺ 160.05686

[M+Na]⁺ 182.03880

[M+K]⁺ 198.01274

[M+NH₄]⁺ 177.08340

Logical Relationships
The synthesis of (2-Amino-4,5-difluorophenyl)methanol is fundamentally a functional group

transformation. The relationship between the starting material, reagent, and product is a classic

example of a reduction reaction in organic chemistry.
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Caption: Logical relationship between precursor, reagent, and product.

Conclusion
This guide outlines a robust and feasible synthetic pathway for (2-Amino-4,5-
difluorophenyl)methanol via the reduction of the commercially available 2-Amino-4,5-

difluorobenzoic acid. The provided experimental protocol and predicted characterization data

serve as a comprehensive resource for researchers aiming to synthesize and utilize this

valuable fluorinated building block in their scientific endeavors. The successful synthesis and

characterization will enable its incorporation into novel molecules for drug discovery and

materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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